The synthesis of 1-(Piperidin-4-yl)ethanone and its derivatives can be achieved through various methods. One common approach involves the reaction of 1-benzyl-4-piperidone with γ- or δ-amino esters or acids, utilizing sodium triacetoxyborohydride to facilitate a tandem reductive amination-lactamization (reductive lactamization) []. This method offers a cost-effective and scalable alternative to previous multistep syntheses.
Another approach utilizes commercially available starting materials like 2-nitroaniline []. A multi-step pathway involving various reactions such as condensation, reduction, and cyclization leads to the formation of the target compound.
Single-crystal X-ray diffraction studies provide detailed insights into the molecular structure of 1-(Piperidin-4-yl)ethanone derivatives [, , , ]. These studies reveal that the piperidine ring commonly adopts a chair conformation, while the substituents on the piperidine and phenyl rings influence the overall molecular geometry.
For instance, a study identified [4-(1H-indol-3-yl)-piperidin-1-yl]-{1-[3-(3,4,5-trifluoro-phenyl)-acryloyl]-piperidin-4-yl}-acetic acid-D5 as a CCR2 antagonist [], highlighting the compound's ability to block the activity of the CCR2 receptor.
In another study, a series of 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amines were found to inhibit G-protein-coupled receptor kinase 2 and 5 (GRK2 and 5) []. These findings suggest the potential of 1-(Piperidin-4-yl)ethanone derivatives in targeting specific kinases.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: